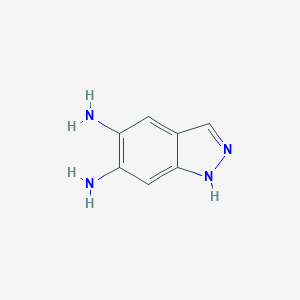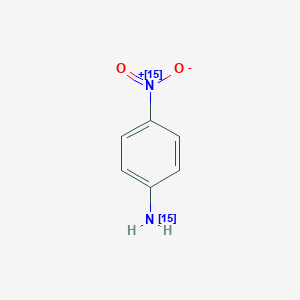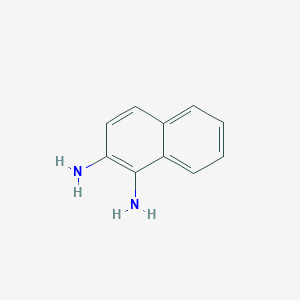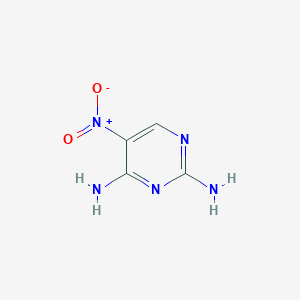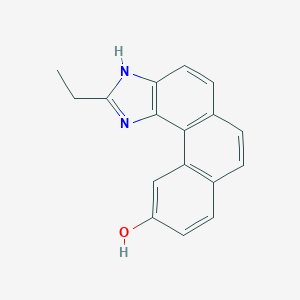
3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- is a chemical compound that has shown potential in various scientific research applications. This compound belongs to the class of heterocyclic compounds and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- is not fully understood. However, studies have suggested that this compound may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress, which are known to contribute to the development of neurodegenerative disorders.
Biochemische Und Physiologische Effekte
Studies have shown that 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- in lab experiments is its potential for use in cancer research and the treatment of neurodegenerative disorders. However, one of the main limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl-. One direction is to further investigate its mechanism of action and potential use in cancer research and the treatment of neurodegenerative disorders. Another direction is to explore its potential use in other areas of research, such as infectious diseases and autoimmune disorders. Additionally, future research may focus on developing less toxic derivatives of this compound that can be used in a wider range of experiments.
In conclusion, 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- is a chemical compound that has shown potential in various scientific research applications, particularly in cancer research and the treatment of neurodegenerative disorders. While its mechanism of action is not fully understood, studies have suggested that it may work by inhibiting certain enzymes and reducing inflammation and oxidative stress. However, its toxicity may limit its use in some experiments. Future research may focus on further investigating its mechanism of action, exploring its potential use in other areas of research, and developing less toxic derivatives of this compound.
Synthesemethoden
The synthesis of 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- involves a multi-step process that includes the reaction of 2-ethylimidazole with 1,2-dibromoethane, followed by the reaction of the resulting compound with 1,10-phenanthroline. The final product is obtained through the reaction of the intermediate compound with sodium hydride and water.
Wissenschaftliche Forschungsanwendungen
3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- has shown potential in various scientific research applications. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
114460-41-2 |
|---|---|
Produktname |
3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- |
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
2-ethyl-3H-naphtho[1,2-e]benzimidazol-10-ol |
InChI |
InChI=1S/C17H14N2O/c1-2-15-18-14-8-6-11-4-3-10-5-7-12(20)9-13(10)16(11)17(14)19-15/h3-9,20H,2H2,1H3,(H,18,19) |
InChI-Schlüssel |
NTGPGKFOILAMOT-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1)C=CC3=C2C4=C(C=C3)C=CC(=C4)O |
Kanonische SMILES |
CCC1=NC2=C(N1)C=CC3=C2C4=C(C=C3)C=CC(=C4)O |
Andere CAS-Nummern |
114460-41-2 |
Synonyme |
3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



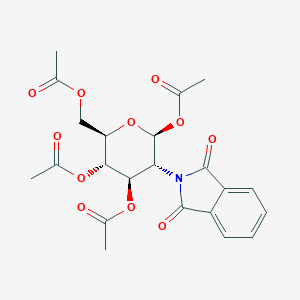
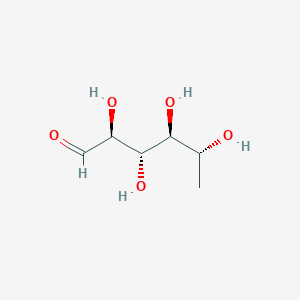
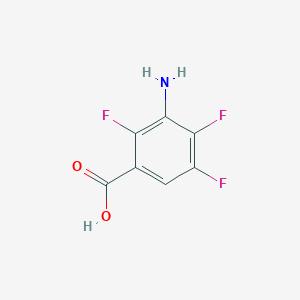
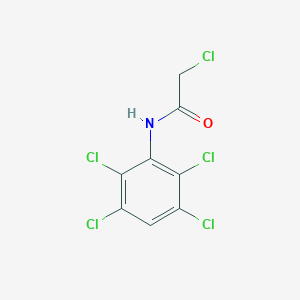
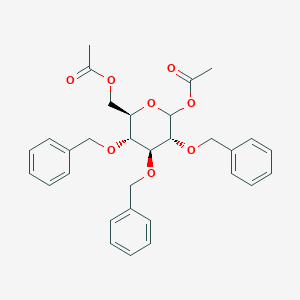
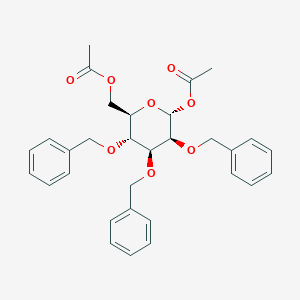
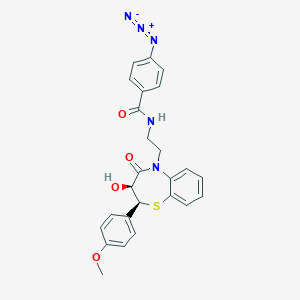
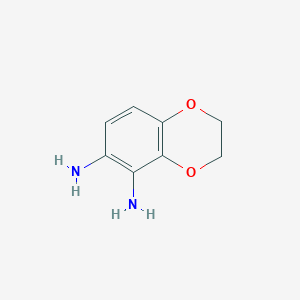
![p-Ethylcalix[7]arene](/img/structure/B43631.png)
